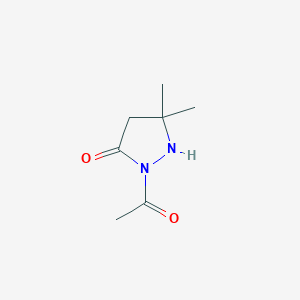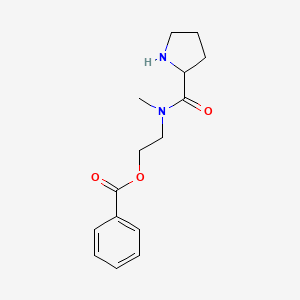
2-(N-Methylpyrrolidine-2-carboxamido)ethyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-Methylpyrrolidine-2-carboxamido)ethyl benzoate is an organic compound that combines the structural features of a benzoate ester and a pyrrolidine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Esterification: : The synthesis of 2-(N-Methylpyrrolidine-2-carboxamido)ethyl benzoate typically begins with the esterification of benzoic acid with 2-(N-Methylpyrrolidine-2-carboxamido)ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion.
-
Amidation: : Another route involves the amidation of 2-(N-Methylpyrrolidine-2-carboxamido)ethanol with benzoic acid chloride. This reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the benzoate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or methanol (CH₃OH) can be employed under basic or acidic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: 2-(N-Methylpyrrolidine-2-carboxamido)ethanol.
Substitution: Various amides or esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(N-Methylpyrrolidine-2-carboxamido)ethyl benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and binding affinities. Its structural features make it a suitable candidate for probing the active sites of various enzymes.
Medicine
Medicinally, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the formulation of specialty chemicals and materials. Its stability and reactivity make it valuable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism by which 2-(N-Methylpyrrolidine-2-carboxamido)ethyl benzoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzoate ester group can participate in hydrogen bonding and hydrophobic interactions, while the pyrrolidine moiety can engage in electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(N-Methylpyrrolidine-2-carboxamido)ethyl acetate
- 2-(N-Methylpyrrolidine-2-carboxamido)ethyl propionate
- 2-(N-Methylpyrrolidine-2-carboxamido)ethyl butyrate
Uniqueness
Compared to similar compounds, 2-(N-Methylpyrrolidine-2-carboxamido)ethyl benzoate stands out due to the presence of the benzoate ester group, which imparts unique chemical and physical properties. This group enhances the compound’s stability and reactivity, making it more suitable for specific applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C15H20N2O3 |
|---|---|
Peso molecular |
276.33 g/mol |
Nombre IUPAC |
2-[methyl(pyrrolidine-2-carbonyl)amino]ethyl benzoate |
InChI |
InChI=1S/C15H20N2O3/c1-17(14(18)13-8-5-9-16-13)10-11-20-15(19)12-6-3-2-4-7-12/h2-4,6-7,13,16H,5,8-11H2,1H3 |
Clave InChI |
HLOZCLIUMPXRSL-UHFFFAOYSA-N |
SMILES canónico |
CN(CCOC(=O)C1=CC=CC=C1)C(=O)C2CCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


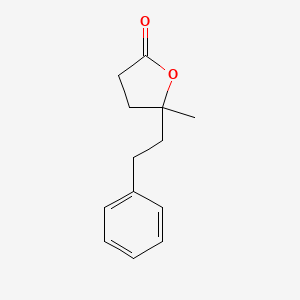
![3-Methyl-1-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12892925.png)
![9,14-dimethyl-9,14-diazapentacyclo[10.8.0.02,11.03,8.015,20]icosa-3,5,7,15,17,19-hexaene-10,13-dione](/img/structure/B12892926.png)
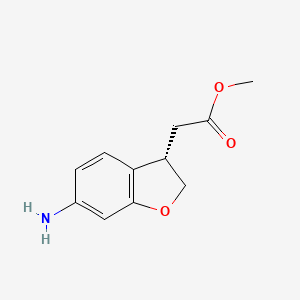
![3-(3-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12892932.png)
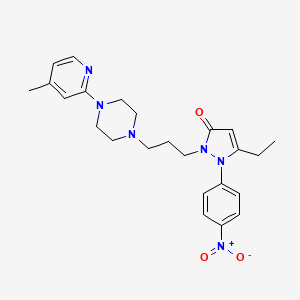

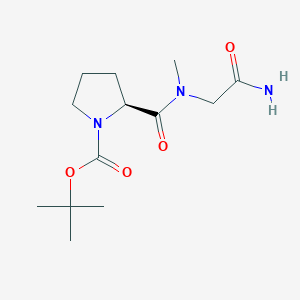
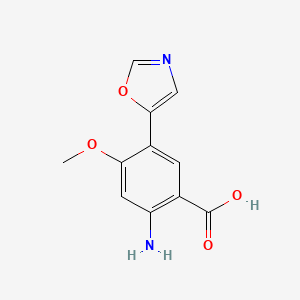
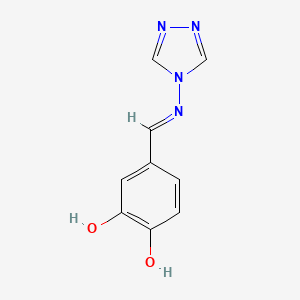
![2'-(Di-tert-butylphosphino)-6-isopropyl-N,N-dimethyl-[1,1'-biphenyl]-2-amine](/img/structure/B12892962.png)
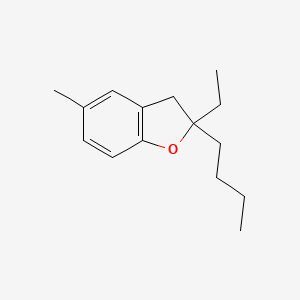
![2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B12892983.png)
